3-Mercaptooctanal
Description
It belongs to chemical group 20 (aliphatic and alicyclic mono-, di-, tri-, and polysulphides) and is classified under subgroup III in EFSA evaluations . This compound is structurally characterized by an eight-carbon alkyl chain with a terminal aldehyde (-CHO) group and a sulfhydryl (-SH) moiety at the third carbon position. Its primary application is as a flavoring agent, contributing to savory, meaty, or roasted aroma profiles.
Properties
CAS No. |
473438-39-0 |
|---|---|
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
3-sulfanyloctanal |
InChI |
InChI=1S/C8H16OS/c1-2-3-4-5-8(10)6-7-9/h7-8,10H,2-6H2,1H3 |
InChI Key |
CQZARDZYAZYHBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC=O)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Mercaptooctanal can be synthesized through several methods. One common approach involves the reaction of octanal with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield 3-Mercaptooctanal.
Industrial Production Methods
In industrial settings, 3-Mercaptooctanal is produced using large-scale reactors where octanal and hydrogen sulfide are combined in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Mercaptooctanal undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
3-Mercaptooctanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving thiol groups.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Mercaptooctanal involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular pathways and biochemical processes.
Comparison with Similar Compounds
Key Observations :
- Regulatory Hurdles : Both 3-Mercaptooctanal and 3-Mercaptodecanal remain unevaluated due to absent usage data, unlike shorter-chain analogues like 3-Mercaptohexanal, which underwent full assessment .
Thiols with Oxygenated Functional Groups
Compounds with additional oxygenated groups (e.g., esters, ketones) exhibit distinct chemical behaviors and regulatory outcomes:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
